An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3,5-Dihydroxy-6,7,8-trimethoxyflavone, a polymethoxyflavone (PMF), is a molecule of significant scientific interest, particularly in the realm of oncology research for its selective cytotoxic activities.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective isolation, characterization, and application in drug discovery and development. This technical guide provides an in-depth analysis of the core physicochemical characteristics of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, including its structural features, solubility, spectral properties, and thermal stability. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction: The Significance of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
3,5-Dihydroxy-6,7,8-trimethoxyflavone (Figure 1) is a naturally occurring flavonoid that has been identified in various plant species, including those of the Artemisia genus.[1] As a member of the polymethoxyflavone subclass, it is characterized by a flavone backbone with multiple methoxy groups, which contribute to its unique biological activities. Notably, this compound has demonstrated potent and selective cytotoxic effects against highly tumorigenic cancer cell lines, making it a valuable subject for oncological research.[1] Its mechanism of action involves the induction of apoptosis through the extrinsic pathway, highlighting its potential as a lead compound for the development of novel anticancer therapeutics.[1]
A thorough characterization of its physicochemical properties is the foundational step in harnessing its therapeutic potential. These properties govern its behavior in biological systems, influence its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for the design of effective drug delivery systems.
Core Physicochemical Properties
The fundamental physicochemical properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone are summarized in the table below. These values are essential for a variety of applications, from designing analytical methods to formulating drug delivery systems.
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | [1][2] |
| CAS Number | 14221-65-9 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |
| Molecular Weight | 344.3 g/mol | [1][2][3] |
| Appearance | White to yellow to brown powder | [4] |
| Melting Point | Estimated: 188.0-197.0 °C (based on a similar compound) | [4] |
| pKa (estimated) | 8.49 (weak base) | [3] |
| XLogP3-AA | 3.1 | [3] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. As a polymethoxyflavone, 3,5-Dihydroxy-6,7,8-trimethoxyflavone exhibits limited aqueous solubility due to its largely hydrophobic structure.
Quantitative Solubility Data:
| Solvent | Solubility (g/L) at 25°C |
| Ethanol | 0.48 |
| Methanol | 0.44 |
Source:[3]
Qualitative Solubility: Based on the general properties of polymethoxyflavones, it is expected to be soluble in other organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of 3,5-Dihydroxy-6,7,8-trimethoxyflavone in various solvents.
Principle: The shake-flask method is a standard and robust technique for determining the equilibrium solubility of a compound.
Materials:
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone (high purity)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)
-
Scintillation vials or sealed tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of 3,5-Dihydroxy-6,7,8-trimethoxyflavone to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Causality of Experimental Choices: The use of a shaking incubator ensures constant agitation, facilitating the dissolution process and reaching equilibrium faster. Centrifugation is crucial for separating the saturated solution from the excess solid, preventing overestimation of solubility. HPLC-UV is a sensitive and specific method for quantifying the dissolved flavonoid.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 3,5-Dihydroxy-6,7,8-trimethoxyflavone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the flavonoid chromophore. The spectrum of a flavonoid typically shows two main absorption bands: Band I (300-400 nm) and Band II (240-280 nm).
Use of Shift Reagents: The addition of shift reagents to the sample solution can cause characteristic shifts in the absorption bands, providing valuable information about the position of free hydroxyl groups.
-
Sodium Methoxide (NaOMe): A strong base that deprotonates all hydroxyl groups. A bathochromic shift in Band I is indicative of a free 3-OH or 4'-OH group.
-
Aluminum Chloride (AlCl₃): Forms acid-stable complexes with 3-OH and 5-OH groups and acid-labile complexes with ortho-dihydroxyl groups.
-
Sodium Acetate (NaOAc): A weak base that deprotonates the more acidic 7-OH group, causing a bathochromic shift in Band II.
-
Sodium Acetate/Boric Acid (NaOAc/H₃BO₃): Forms a complex with ortho-dihydroxyl groups, resulting in a bathochromic shift in Band I.
Experimental Protocol for UV-Vis Spectral Analysis with Shift Reagents
Principle: This method utilizes the reaction of the flavonoid with specific reagents to induce spectral shifts that are diagnostic of the substitution pattern.
Materials:
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone
-
Methanol (spectroscopic grade)
-
Sodium methoxide (2.5% in methanol)
-
Anhydrous aluminum chloride (5% in methanol)
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium acetate
-
Boric acid
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a stock solution of the flavonoid in methanol.
-
Methanol Spectrum: Record the UV-Vis spectrum of the flavonoid in methanol.
-
NaOMe Spectrum: Add a few drops of NaOMe solution to the cuvette, mix, and record the spectrum immediately and after 5 minutes to check for degradation.
-
AlCl₃ Spectrum: Add AlCl₃ solution to a fresh sample in the cuvette, mix, and record the spectrum.
-
AlCl₃/HCl Spectrum: To the cuvette from the previous step, add a few drops of HCl, mix, and record the spectrum.
-
NaOAc Spectrum: Add solid NaOAc to the cuvette, shake to dissolve, and record the spectrum.
-
NaOAc/H₃BO₃ Spectrum: To the cuvette from the NaOAc measurement, add solid boric acid, shake to dissolve, and record the spectrum.
Causality of Experimental Choices: The use of different shift reagents with varying basicity and chelating properties allows for the selective probing of hydroxyl groups at different positions on the flavonoid skeleton, providing a detailed fingerprint of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals for the protons on the B-ring.
-
Methoxy Protons: Singlets for the three methoxy groups at positions 6, 7, and 8.
-
Hydroxyl Protons: Signals for the hydroxyl groups at positions 3 and 5, which may be broad and exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Signals corresponding to the 18 carbon atoms in the molecule, including the carbonyl carbon (C-4), oxygenated aromatic carbons, and methoxy carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
The molecular weight of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is 344.3 g/mol .[1][2][3] In mass spectrometry, it would typically show a protonated molecule [M+H]⁺ at m/z 345 or a deprotonated molecule [M-H]⁻ at m/z 343.
Fragmentation Pattern: The fragmentation of flavonoids is well-characterized and often involves:
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the C-ring, providing information about the A and B rings.
-
Loss of small molecules: Such as CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups.
Stability Profile
The stability of a flavonoid is a crucial parameter, especially for its development as a therapeutic agent. Flavonoids can be susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light.
The presence of methoxy groups in polymethoxyflavones generally increases their stability compared to their hydroxylated counterparts. However, the hydroxyl groups at positions 3 and 5 can still be sites of reactivity.
Experimental Protocol for Stability Studies
Principle: This protocol involves subjecting the flavonoid to various stress conditions and monitoring its degradation over time using a stability-indicating HPLC method.
Materials:
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone
-
Buffers of different pH (e.g., pH 2, 7, 9)
-
High-purity water
-
Hydrogen peroxide solution (3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a UV or DAD detector
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH and heat at a specific temperature (e.g., 60°C).
-
Oxidation: Treat the compound with a solution of hydrogen peroxide.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures.
-
Photodegradation: Expose the solid compound and solutions to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Analysis: Determine the rate of degradation and identify the major degradation products.
Causality of Experimental Choices: Forced degradation studies under various stress conditions help to identify potential degradation pathways and the intrinsic stability of the molecule. A stability-indicating HPLC method is essential to ensure that the analytical method can accurately measure the decrease in the active compound without interference from its degradation products.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone and detailed protocols for their determination. A thorough understanding and experimental validation of these properties are critical for advancing the research and development of this promising natural product. The provided methodologies offer a robust framework for researchers to generate reliable and reproducible data, which is essential for regulatory submissions and the successful translation of this compound from the laboratory to clinical applications.
References
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Scent.vn. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9). Retrieved February 26, 2026, from [Link].
-
PubChem. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone. Retrieved February 26, 2026, from [Link].
-
Pharmacognosy Journal. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5), 973-978. [Link].
- MDPI. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
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MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 29(11), 2536. [Link].
-
ResearchGate. (2025). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Retrieved February 26, 2026, from [Link].
-
Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved February 26, 2026, from [Link].
-
ResearchGate. (2025). MS E (high-energy) and MS/MS spectra of compound 1 isolated from the.... Retrieved February 26, 2026, from [Link].
